molecular formula C9H7NOS B12516294 2-(Thiophen-2-yloxy)pyridine

2-(Thiophen-2-yloxy)pyridine

Cat. No.: B12516294
M. Wt: 177.22 g/mol
InChI Key: KSCNWWQZXQIHJM-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yloxy)pyridine is a high-purity heterocyclic compound designed for pharmaceutical and medicinal chemistry research. This molecule features a pyridine ring linked to a thiophene group via an oxygen bridge, creating a versatile scaffold for developing novel bioactive compounds. Heterocyclic structures combining pyridine and thiophene moieties are of significant interest in anticancer agent development, as they are frequently used to synthesize derivatives with potent cytotoxic activity . Researchers utilize this compound as a key synthetic intermediate or precursor. Its structure is amenable to further functionalization, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies . Similar hybrid structures have demonstrated promising biological activity in various research models, showing potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy . The compound serves as a valuable building block for synthesizing more complex molecules, including Schiff bases, pyrazole derivatives, and other fused heterocyclic systems, which are often explored for their pharmacological properties . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

2-thiophen-2-yloxypyridine

InChI

InChI=1S/C9H7NOS/c1-2-6-10-8(4-1)11-9-5-3-7-12-9/h1-7H

InChI Key

KSCNWWQZXQIHJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CS2

Origin of Product

United States

Preparation Methods

Comparative Analysis of Preparation Methods

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Key Advantage
Nucleophilic Substitution K2CO3/DMF 80–100 12–24 65–75 Scalability
One-Pot CAN Catalysis CAN/ethanol Reflux 2 60–75 Streamlined synthesis
FeCl3 Cyclization FeCl3/toluene 140 6–8 80 Atom economy
Solvent-Free Grinding None 25 0.5 90–95 Eco-friendly
Chichibabin Synthesis Ethanol Reflux 12 70 Multicomponent flexibility

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Thiophen-2-yloxy)pyridine is a chemical compound that belongs to a class of organic molecules with a pyridine core and a thiophene substituent. Research indicates that pyridine and thiophene derivatives have various applications, particularly in medicinal chemistry, due to their biological activities .

Synthesis and Chemical Properties
Pyridine derivatives can be synthesized through various methods, and their chemical properties make them useful in numerous applications . Similarly, thiophene derivatives are known for their versatile chemical behavior, which allows them to be incorporated into various structures with specific functions .

Antimicrobial and Antiviral Activities
Pyridine compounds exhibit antimicrobial and antiviral activities, making them valuable in developing new therapeutic agents . For instance, some pyridine salts have shown significant inhibition against bacterial strains like E. coli and S. aureus . Thiophene-pyrazole-pyridine hybrids have demonstrated good antimicrobial activity against a wide range of microbes, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Aspergillus flavus, and Candida albicans .

Anticancer Applications
Many pyridine-containing compounds are being explored for their anticancer properties . Research has shown that specific derivatives can exhibit cytotoxic effects against breast cancer cell lines . For example, certain 4,4′-bipyridine derivatives have demonstrated promising cell-killing effects against breast tumor cells . Additionally, some compounds containing thiazole, thiophene, and pyridone have been transferred into clinical trials for cancer therapy, acting via multiple pathways .

CDK Inhibition
Some pyridine derivatives have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are essential proteins in cell-cycle control . Certain pyrazolopyridine and furopyridine derivatives have been evaluated for their in vitro inhibitory effect on the CDK2 enzyme .

Cosmetic Applications
Polymers, including those containing pyridine or thiophene moieties, are used in cosmetics for various purposes such as film forming, rheology modifiers, and delivery systems . The biocompatible, safe, and eco-friendly character of natural polymers makes them highly attractive for use in make-up, skin, and hair care products .

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yloxy)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

2-(Thiophen-2-yl)pyridine

  • Structure : Direct C–C bond between thiophene and pyridine, lacking the oxygen bridge.
  • Key Differences :
    • Electronic Effects : The absence of an oxygen atom reduces polarity and electron-withdrawing effects on the pyridine ring compared to 2-(Thiophen-2-yloxy)pyridine.
    • Applications : Such derivatives are explored as ligands in coordination chemistry and intermediates in drug synthesis. For example, terpyridine-thiophene hybrids (e.g., 4′-(5-N-propylthiophen-2-yl)-2,2′:6′,2”-terpyridine) exhibit strong metal-binding capabilities, useful in optoelectronic materials .
  • Synthesis : Typically involves Suzuki-Miyaura coupling or direct arylation .

2-(Thiophen-2-ylcarbonyl)pyridine Derivatives

  • Structure : A carbonyl group bridges the thiophene and pyridine rings.
  • Key Differences: Reactivity: The carbonyl group introduces electron-withdrawing effects, increasing pyridine’s electrophilicity. This enhances reactivity in nucleophilic substitution or condensation reactions, as seen in thiazolyl pyridine synthesis . Pharmacological Potential: Such compounds are building blocks for antimicrobial or anticancer agents, as evidenced by molecular docking studies targeting enzymes like DHFR .

4′-(5-N-Propylthiophen-2-yl)-2,2′:6′,2”-Terpyridine

  • Structure : A terpyridine ligand substituted with a thiophene group and an alkyl chain.
  • Key Differences :
    • Extended Conjugation : The terpyridine backbone allows for strong π-π interactions and metal coordination, making it suitable for luminescent materials or catalysis.
    • Solubility : The N-propyl chain improves solubility in organic solvents, a property lacking in the unsubstituted this compound .

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine

  • Structure: Pyrimidine core with thiophene and nitrophenoxy substituents.
  • Key Differences :
    • Electronic Effects : The nitro group strongly withdraws electrons, directing electrophilic attacks to specific positions. This contrasts with the oxygen-linked thiophene in this compound, which may exhibit more balanced electron distribution.
    • Synthetic Efficiency : Optimized methods for pyrimidine derivatives focus on one-pot reactions to improve yield .

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines

  • Structure: Multi-substituted pyridines with amino and chloro groups.
  • Biological Activity: These compounds are studied for antibacterial and anti-inflammatory properties, leveraging pyridine’s ability to mimic biological heterocycles .

Comparative Analysis Table

Compound Key Structural Features Electronic Properties Applications Synthesis Highlights
This compound Pyridine-O-thiophene Polar, moderate electron withdrawal Drug design, materials science Likely SNAr or coupling reactions
2-(Thiophen-2-yl)pyridine Direct C–C linkage Less polar, π-conjugated Ligands, intermediates Suzuki coupling
2-(Thiophen-2-ylcarbonyl)pyridine Pyridine-CO-thiophene Strong electron withdrawal Antimicrobial agents Multi-component reactions
Terpyridine-thiophene hybrids Extended terpyridine + alkyl chain Metal coordination, luminescence Optoelectronics Condensation reactions
Chloro-nitrophenoxy pyrimidine Pyrimidine with nitro/thiophene High electron withdrawal Agrochemicals One-pot synthesis

Research Findings and Implications

  • Pharmacology: Thiophene-pyridine hybrids are prioritized in drug discovery due to their bioavailability and target specificity. For instance, amino-substituted pyridines show promise in kinase inhibition .
  • Materials Science : Terpyridine-thiophene derivatives excel in solar cells and LEDs due to tunable band gaps and charge transport properties .
  • Synthetic Challenges : Oxygen-bridged compounds like this compound may require careful optimization to avoid side reactions, whereas direct C–C linked analogs benefit from established coupling methodologies .

Biological Activity

2-(Thiophen-2-yloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, incorporating both thiophene and pyridine moieties, suggest a diverse range of pharmacological applications. This article explores the biological activities associated with this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound consists of a pyridine ring substituted with a thiophen-2-yloxy group. This unique structure is believed to enhance its interaction with biological targets, potentially leading to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiophene and pyridine rings have shown significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .

Table 1: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHCT-116TBD
2-(Thiophen-3-yloxy)pyridineMCF-7TBD
3-(Thiazole-2-yloxy)pyridineHepG2TBD
4-(Pyrazole-3-yloxy)pyridineA549TBD

Note: TBD = To Be Determined; values are based on ongoing research.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been well-documented. A study evaluating various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus demonstrated significant inhibition zones, indicating strong antibacterial activity .

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coliTBD
3-(Thiazole-4-yloxy)pyridineStaphylococcus aureusTBD

Antioxidant Activity

The antioxidant capacity of compounds containing thiophene rings has also been explored. In particular, the DPPH radical scavenging assay indicated that certain derivatives exhibited notable antioxidant activities, which are crucial for mitigating oxidative stress-related diseases .

Case Studies

  • Cytotoxicity Evaluation : A study synthesized several thiophene-pyridine derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that modifications on the thiophene ring significantly influenced the activity, suggesting that structural optimization could lead to more potent anticancer agents.
  • Antimicrobial Screening : Another research effort focused on the synthesis of pyrazolyl-thiazole derivatives, which included thiophene components. These compounds were tested against a panel of bacterial and fungal strains, showing promising results in terms of both antibacterial and antifungal activities .

Mechanistic Insights

Computational studies using molecular docking simulations have provided insights into how these compounds interact with biological targets at a molecular level. The presence of sulfur in the thiophene ring enhances binding affinity due to unique electronic properties that facilitate interactions with enzymes and receptors .

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